Chemical and physical properties of Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine
Chemical and physical properties of Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine
An In-depth Technical Guide to Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine
Abstract
Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine, also known as N-(prop-2-yn-1-yl)-4-(trifluoromethyl)pyridin-2-amine, is a specialized heterocyclic building block designed for applications in medicinal chemistry and chemical biology. This molecule synergistically combines the advantageous properties of the 4-(trifluoromethyl)pyridine scaffold with the versatile reactivity of a terminal alkyne. The trifluoromethyl group enhances metabolic stability, modulates basicity, and increases lipophilicity, features highly sought after in drug candidate optimization.[1][2] Concurrently, the propargyl group serves as a bioorthogonal handle, enabling covalent modification and conjugation through highly efficient and specific reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This guide provides a comprehensive overview of its chemical and physical properties, a robust synthesis protocol, detailed spectroscopic characterization, an analysis of its chemical reactivity, and its potential applications in modern drug discovery and chemical biology workflows.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is foundational for research and development. This section provides the systematic nomenclature and structural representation of the title compound.
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Systematic IUPAC Name: N-(prop-2-yn-1-yl)-4-(trifluoromethyl)pyridin-2-amine
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Common Name: Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine
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CAS Number: While a specific CAS number for this exact derivative is not widely indexed, the core precursor, 2-Amino-4-(trifluoromethyl)pyridine, is registered under CAS Number 106447-97-6.[4]
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Molecular Formula: C₉H₇F₃N₂
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Molecular Weight: 200.16 g/mol
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the calculated properties for the title compound and experimentally determined values for its key precursor.
| Property | Value (Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine) | Value (Precursor: 2-Amino-4-(trifluoromethyl)pyridine) | Reference |
| Molecular Formula | C₉H₇F₃N₂ | C₆H₅F₃N₂ | Calculated |
| Molecular Weight | 200.16 g/mol | 162.11 g/mol | [4] |
| Appearance | Predicted: Off-white to yellow solid | White crystalline solid | [5] |
| Melting Point (°C) | Estimated: 85-95 | 70-74 | [4] |
| Boiling Point (°C) | Estimated: >250 at 760 mmHg | 221.3 ± 40.0 at 760 mmHg | [4] |
| Density (g/cm³) | Estimated: ~1.45 | 1.4 ± 0.1 | [4] |
| pKa (Conjugate Acid) | Estimated: 1.5 - 2.5 | Not specified | Estimated |
| LogP | Calculated XLogP3: ~2.5 | Calculated XLogP3: 1.1 | [6] |
Note: Properties for the title compound are estimated based on its structure and data from its precursor, as direct experimental data is not widely published. The introduction of the lipophilic propargyl group is expected to increase the melting point, boiling point, and LogP compared to the primary amine precursor.
Synthesis and Purification Protocol
The synthesis of Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine is most efficiently achieved via a two-step process starting from a commercially available precursor. The first step is the synthesis of the key intermediate, 2-Amino-4-(trifluoromethyl)pyridine, followed by a standard N-alkylation.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This protocol is adapted from established high-pressure amination methods.[5]
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Vessel Preparation: To a 200 mL high-pressure autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine.
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Reagent Addition: Add 108 mL of 28% aqueous ammonia to the autoclave.
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Reaction: Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will reach approximately 20 atm.
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Work-up: After the reaction period, allow the system to cool completely to room temperature.
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Isolation: Collect the resulting crystals by filtration. Wash the crystals thoroughly with deionized water and dry under reduced pressure to yield 2-Amino-4-(trifluoromethyl)pyridine as a white solid.
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Rationale: This direct nucleophilic aromatic substitution of the chloro group with ammonia is an effective method for producing the key amine intermediate. The high temperature and pressure are necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
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Step 2: N-Alkylation with Propargyl Bromide
This is a standard procedure for the N-alkylation of an aromatic amine.
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Inert Atmosphere: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq).
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Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., Sodium Hydride, 1.1 eq, 60% dispersion in mineral oil, or Potassium Carbonate, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
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Causality: A strong base is required to deprotonate the amino group, forming a more nucleophilic amide anion. Sodium hydride provides an irreversible deprotonation, driving the reaction to completion, while potassium carbonate is a milder, safer alternative suitable for many substrates.
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Alkylation: Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the cooled solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (if NaH was used) or water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following table outlines the predicted key signals for unambiguous structural confirmation.[7][8]
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ ~8.2-8.4 ppm (d, 1H): Pyridine H6 proton, deshielded by adjacent nitrogen. δ ~7.0-7.2 ppm (s, 1H): Pyridine H3 proton. δ ~6.8-7.0 ppm (d, 1H): Pyridine H5 proton. δ ~5.5-6.0 ppm (br s, 1H): N-H proton. δ ~4.2-4.4 ppm (d, 2H): Methylene protons (-CH₂-C≡). δ ~2.3-2.5 ppm (t, 1H): Terminal alkyne proton (≡C-H). |
| ¹³C NMR | δ ~158-160 ppm: Pyridine C2 (attached to NH). δ ~148-150 ppm: Pyridine C6. δ ~135-145 ppm (q): Pyridine C4 (attached to CF₃). δ ~122 ppm (q, J ≈ 272 Hz): CF₃ carbon. δ ~110-115 ppm: Pyridine C3 and C5. δ ~80 ppm: Internal alkyne carbon (-CH₂-C≡). δ ~72 ppm: Terminal alkyne carbon (≡C-H). δ ~35 ppm: Methylene carbon (-CH₂-). |
| ¹⁹F NMR | δ ~ -63 to -65 ppm (s): A single peak corresponding to the three equivalent fluorine atoms of the CF₃ group.[9] |
| IR (cm⁻¹) | ~3300: Strong, sharp C-H stretch of the terminal alkyne. ~3200-3400: Moderate N-H stretch. ~2120: Weak C≡C triple bond stretch. ~1600, ~1570: C=C and C=N stretching of the pyridine ring. ~1100-1350: Strong C-F stretches of the CF₃ group. |
| HR-MS (ESI) | [M+H]⁺: Calculated for C₉H₈F₃N₂⁺: 201.0634. Found: 201.06XX. |
Chemical Reactivity and Scientific Insights
The utility of this molecule stems from the distinct and complementary reactivity of its two core components: the trifluoromethylpyridine ring and the terminal alkyne.
Reactivity of the 4-(Trifluoromethyl)pyridine Core
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[2] This has several profound consequences for the pyridine scaffold:
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Modulated Basicity: The inductive effect of the CF₃ group significantly reduces the electron density on the pyridine nitrogen, making it much less basic (lowering its pKa) compared to unsubstituted pyridine. This modulation is critical in drug design to avoid unwanted interactions with biological targets or to fine-tune solubility and membrane permeability.[2]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a CF₃ group at the 4-position blocks a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic half-life of drug candidates derived from this scaffold.[1][2]
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Enhanced Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, such as dipole-dipole interactions or by displacing water molecules in a binding pocket, which can enhance binding affinity.[1]
Reactivity of the Terminal Alkyne
The terminal alkyne, or propargyl group, is one of the most versatile functional groups in modern organic synthesis and chemical biology.[3][10]
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Weak Acidity: The terminal proton (H-C≡) is weakly acidic (pKa ≈ 25), allowing for its deprotonation with a suitable base to form a nucleophilic acetylide.[11][12]
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Click Chemistry (CuAAC): The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal (it does not interfere with biological processes), forming a stable 1,2,3-triazole linkage with an azide-functionalized partner.[3][11]
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Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium/copper-catalyzed cross-coupling reaction to form internal alkynes, enabling the extension of the molecular framework.[13]
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Other Transformations: It can also participate in a wide array of other reactions, including hydration, hydroamination, and Glaser coupling, making it a rich hub for chemical diversification.[13]
Applications in Research and Drug Development
The dual-functionality of Prop-2-ynyl-(4-trifluoromethyl-pyridin-2-yl)-amine makes it a high-value asset in pharmaceutical and agrochemical research.[14][15]
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Fragment-Based Drug Discovery (FBDD): It can be used as a fragment for screening against biological targets. The trifluoromethylpyridine portion provides a stable, drug-like core, while the alkyne allows for fragment evolution by linking to other fragments or expanding the structure.
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Synthesis of Kinase Inhibitors: Pyridine-based scaffolds are prevalent in kinase inhibitors.[1] This building block could be used to synthesize novel inhibitors where the alkyne serves as an attachment point for a solubilizing group or a moiety that targets a secondary binding pocket. The precursor, 2-Amino-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of the PI3K/mTOR inhibitor, Bimiralisib.[4][16]
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Chemical Biology Probes: The molecule is an ideal tool for creating chemical probes for target identification and validation. A library of compounds can be synthesized using this core, and the alkyne "handle" can then be used in a CuAAC reaction with an azide-tagged reporter (like biotin or a fluorophore) to identify cellular binding partners via affinity purification or fluorescence imaging.
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